4-Hydroxy-N-(2-hydroxyethyl)benzamide
Overview
Description
4-Hydroxy-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C8H9NO3. It is characterized by a benzamide core structure with hydroxyl groups at the 4-position of the benzene ring and the nitrogen atom of the amide group being substituted with a 2-hydroxyethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 4-hydroxybenzoyl chloride with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or alkylating agents can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Hydroxybenzoic acid and 4-hydroxybenzaldehyde.
Reduction: 4-Hydroxy-N-(2-hydroxyethyl)butanamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-N-(2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe in molecular biology studies.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-N-(2-hydroxyethyl)benzamide exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to a measurable biological response. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Hydroxybenzamide: Similar structure but lacks the 2-hydroxyethyl group.
N-(2-Hydroxyethyl)benzamide: Similar to the target compound but without the hydroxyl group at the 4-position.
4-Hydroxy-N-(2-hydroxyethyl)butanamide: A related compound with a butanamide core instead of a benzamide core.
Uniqueness: 4-Hydroxy-N-(2-hydroxyethyl)benzamide is unique due to the presence of both hydroxyl groups and the 2-hydroxyethyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-1-3-8(12)4-2-7/h1-4,11-12H,5-6H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDBMBMMLISJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226232 | |
Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75268-14-3 | |
Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075268143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC6437C9S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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